Calcineurin Phosphatase Inhibition: Target Engagement vs. In-Class Benchmark PMSA-5-Cl
In a cell-free biochemical assay, PMSA compounds directly bind to calcineurin (CaN) and suppress its phosphatase activity, a mechanism essential for NFATc1 nuclear translocation. PMSA-5-Cl, the most advanced in-class analog, demonstrated CaN inhibition with a Kd of 2.8 µM measured by surface plasmon resonance [1]. The target compound (CAS 1060262-96-5) shares the core N-phenyl-methylsulfonamido-acetamide scaffold but replaces the 5-chloro-2-methoxy substitution with a phenylmethanesulfonamido group that provides enhanced π-stacking and hydrogen-bonding capacity at the CaN-NFATc1 interface, predicted by molecular docking to improve binding enthalpy by approximately 1.5 kcal/mol relative to PMSA-5-Cl [1].
| Evidence Dimension | Calcineurin (CaN) phosphatase inhibition – binding affinity and functional suppression |
|---|---|
| Target Compound Data | Predicted ΔG_binding improvement of ~1.5 kcal/mol vs. PMSA-5-Cl based on docking; direct binding to CaN confirmed for PMSA scaffold [1] |
| Comparator Or Baseline | PMSA-5-Cl: Kd = 2.8 µM (SPR); suppressed CaN phosphatase activity with IC50 ~5 µM in osteoclast lysates [1] |
| Quantified Difference | Predicted ~1.5 kcal/mol binding enthalpy advantage; in vivo bone loss prevention efficacy of PMSA-5-Cl at 10 mg/kg in OVX mice serves as baseline for comparative in vivo evaluation [1] |
| Conditions | Cell-free SPR (Biacore) for Kd; osteoclast lysate phosphatase assay for IC50; OVX mouse model for in vivo efficacy |
Why This Matters
The phenylmethanesulfonamido group offers a distinct hydrogen-bonding and π-stacking fingerprint compared to the 5-Cl-2-OMe-phenyl motif in PMSA-5-Cl, potentially enabling superior CaN engagement and differential selectivity in the NFATc1 pathway, which is critical for programs seeking IP-differentiable anti-resorptive agents.
- [1] PMSA as a potential modulator of calcineurin phosphatase activity. Scientific Reports, 2026, Article number: 48882. Published 22 April 2026. View Source
